

SNT-207858: A Technical Overview of its Preclinical Safety and Toxicity Profile

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Compound of Interest

Compound Name: SNT-207858

Cat. No.: B12426371

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SNT-207858, also known as BL-6020, is a nonpeptidic, orally available small molecule that acts as a potent and selective antagonist of the melanocortin-4 receptor (MC-4R).[1][2][3] It has been investigated for its potential therapeutic application in treating cachexia, a debilitating muscle wasting syndrome associated with chronic diseases such as cancer.[1][4][5] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and modulate appetite and body weight in animal models.[1][2][3][4][6] While comprehensive quantitative safety and toxicity data are limited in publicly available literature, this guide synthesizes the existing information on the preclinical profile of **SNT-207858**.

Quantitative Data Summary

The available quantitative data for **SNT-207858** primarily pertains to its binding affinity and selectivity for the melanocortin receptor subtypes.

Parameter	Value	Receptor	Notes
Binding Affinity (IC50)	22 nM	MC-4	[3][4][5][6]
Functional Activity (IC50)	11 nM	MC-4	[3]
Selectivity vs. MC-3	170-fold	MC-4 vs. MC-3	[4][5][6]
Selectivity vs. MC-5	40-fold	MC-4 vs. MC-5	[4][5][6]

Preclinical Safety and Tolerability

Preclinical investigations have suggested a favorable safety profile for **SNT-207858**, with some studies reporting "no toxicity".^{[1][4]} It has also been noted for its low toxicity and ability to inhibit stress-induced ulcers. However, specific quantitative toxicity metrics such as the LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level) are not detailed in the available public domain literature.

Experimental Protocols

C26 Adenocarcinoma-Induced Cachexia Model in Mice

While detailed, step-by-step protocols for the safety and toxicity studies of **SNT-207858** are not publicly available, the methodology for assessing its efficacy in a cancer cachexia model has been described.

Objective: To evaluate the effect of **SNT-207858** on tumor-induced weight loss and body composition changes.

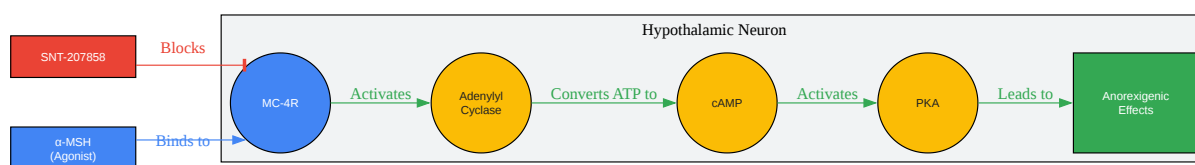
Methodology:

- **Animal Model:** Mice are subcutaneously implanted with C26 adenocarcinoma cells, a commonly used model to induce cachexia.
- **Treatment:** Following tumor implantation, mice are treated with **SNT-207858**. One study specified a dose of 30 mg/kg administered orally once daily for 15 days.^[6]
- **Parameters Monitored:**
 - **Body Weight:** Measured regularly to assess changes in total body mass.
 - **Food Intake:** Monitored to determine the effect of the compound on appetite.
 - **Body Composition:** Changes in lean body mass and fat mass are assessed to understand the nature of the weight changes.
- **Outcome:** The studies reported that oral administration of **SNT-207858** significantly reduced tumor-induced weight loss and prevented the development of cachexia in most of the treated

mice.[1][4][5][6]

Signaling Pathway and Mechanism of Action

SNT-207858 exerts its therapeutic effect by antagonizing the MC-4 receptor, which plays a crucial role in regulating energy homeostasis. The binding of endogenous agonists, such as α -melanocyte-stimulating hormone (α -MSH), to the MC-4R in the hypothalamus typically leads to a decrease in appetite and an increase in energy expenditure. By blocking this interaction, **SNT-207858** is proposed to increase food intake and reduce energy expenditure, thereby counteracting the catabolic state of cachexia.

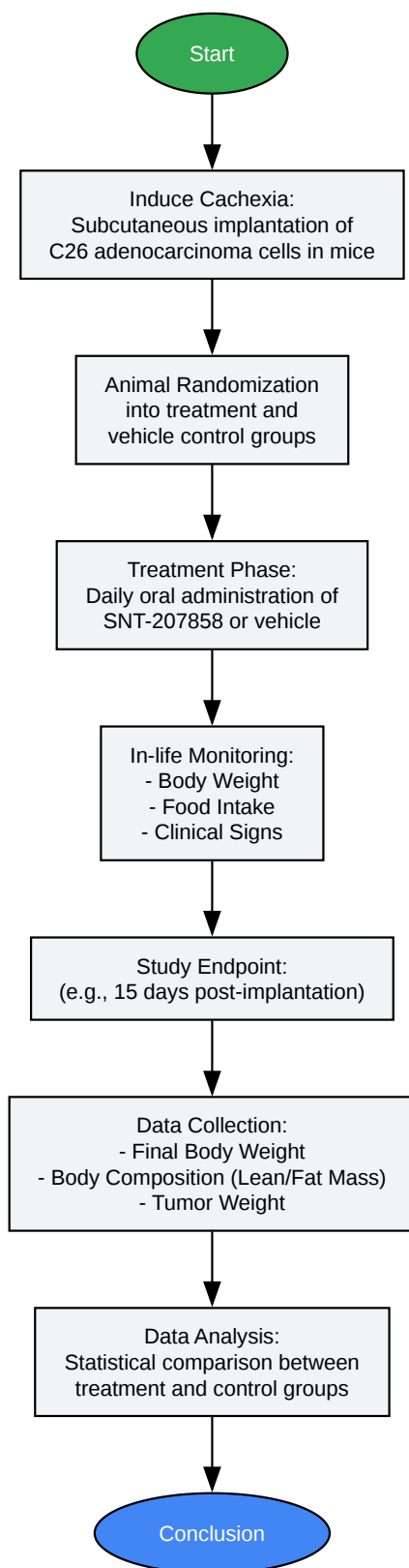


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SNT-207858 antagonizes the MC-4R signaling pathway.

Experimental Workflow: Preclinical Cachexia Study

The following diagram illustrates a general workflow for a preclinical study evaluating the efficacy of **SNT-207858** in a mouse model of cancer-induced cachexia.



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Generalized workflow for a preclinical cachexia study.

In summary, **SNT-207858** is a selective MC-4R antagonist with demonstrated efficacy in preclinical models of cachexia. While initial reports suggest a favorable safety profile, a comprehensive, publicly available dataset on its quantitative toxicity is lacking. Further research and publication of detailed safety pharmacology and toxicology studies would be necessary for a complete assessment of its risk-benefit profile for clinical development.

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